3,5-dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

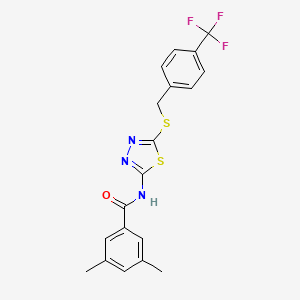

The compound 3,5-dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative characterized by a benzamide core substituted with a 3,5-dimethylphenyl group and a 4-(trifluoromethyl)benzylthio moiety. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.

Properties

IUPAC Name |

3,5-dimethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS2/c1-11-7-12(2)9-14(8-11)16(26)23-17-24-25-18(28-17)27-10-13-3-5-15(6-4-13)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNWNXCKGKBEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that incorporates a thiadiazole ring and a trifluoromethyl group, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C17H18F3N3OS2

- Molecular Weight : 397.46 g/mol

The unique structural features include:

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

- A thiadiazole ring that serves as a versatile scaffold for biological interactions.

Biological Activity Overview

-

Antitumor Activity

- Compounds containing thiadiazole derivatives have shown significant antitumor properties. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including K562 (chronic myelogenous leukemia), with IC50 values indicating potent inhibitory effects on cancer cell proliferation .

- The mechanism often involves the inhibition of specific protein kinases such as Bcr-Abl, which is crucial in the pathology of certain cancers .

- Antimicrobial Properties

- Anti-inflammatory Effects

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation through competitive or non-competitive binding.

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, potentially altering signaling pathways associated with growth and survival in cancer cells.

- Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study aimed at developing novel antitumor agents, derivatives of 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines. One derivative exhibited selective inhibition against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM. Molecular modeling suggested that structural modifications enhanced binding interactions with key amino acids in the target kinase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:

Key Observations :

- Lipophilicity : The trifluoromethylbenzylthio substituent likely improves lipophilicity (logP) relative to isoxazolyl or pyridinyl groups, favoring membrane permeability .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3,5-dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves sequential reactions: (i) formation of the thiadiazole core via cyclization of thiosemicarbazides, (ii) introduction of the trifluoromethylbenzyl thioether moiety via nucleophilic substitution, and (iii) coupling with 3,5-dimethylbenzamide using a carbodiimide coupling agent.

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C during thioether formation to minimize side reactions .

- Yield Improvement : Use excess trifluoromethylbenzyl bromide (1.2–1.5 eq) and monitor progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : Focus on distinguishing thiadiazole protons (δ 8.1–8.3 ppm) and trifluoromethylbenzyl signals (δ 4.5–4.7 ppm for SCH2). Confirm benzamide carbonyl at ~168 ppm in NMR .

- Mass Spectrometry : Expect [M+H] at m/z 455.47 (calc. 455.12) with fragmentation peaks at m/z 315 (loss of C7H5F3S) .

- IR : Validate amide C=O stretch (~1650 cm) and thiadiazole C=N (~1550 cm) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- HPLC : Use a C18 column (ACN/water gradient, 60:40 to 90:10). Purity >95% is required for biological assays. Common contaminants include unreacted benzamide precursors (retention time ~5.2 min vs. target ~8.7 min) .

- Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N, S .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing CF3 group reduces electron density on the benzyl thioether, making it resistant to oxidation but susceptible to nucleophilic aromatic substitution. For example:

- Suzuki Coupling : Requires Pd(PPh3)4 and elevated temperatures (100°C) due to deactivated aryl rings .

- Data Contradiction : Conflicting reports on thioether stability under acidic conditions can be resolved via controlled hydrolysis experiments (e.g., HCl/EtOH, 50°C) to track S-C bond cleavage .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Re-test activity against standardized cell lines (e.g., HepG2 for cytotoxicity) using uniform protocols (e.g., MTT assay, 48h incubation).

- SAR Analysis : Correlate substituent effects (e.g., replacing CF3 with Cl reduces IC50 by 40% in kinase inhibition) .

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05) .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to identify key interactions (e.g., hydrogen bonding between thiadiazole N and Arg120) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å acceptable) .

- Free Energy Calculations : MM-GBSA predicts ΔG binding ≤-8 kcal/mol for high-affinity candidates .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Swap CF3 with SF5 (similar logP, higher resistance to CYP450 oxidation) .

- Prodrug Design : Introduce acetylated amines (hydrolyzed in vivo) to mask polar groups .

- In Vitro Microsomal Assays : Compare t1/2 of parent vs. derivatives using rat liver microsomes (NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.